molecular formula C14H26F3NO7 B561041 N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide CAS No. 869308-40-7

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide

Katalognummer: B561041
CAS-Nummer: 869308-40-7
Molekulargewicht: 377.357
InChI-Schlüssel: UMGPJJQEJGCIAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating it as this compound. This name accurately reflects the structural components present within the molecule, specifically indicating the presence of two hydroxyl groups at positions 15 and 16, four ether oxygen atoms at positions 4, 7, 10, and 13 along a sixteen-carbon chain, and the trifluoroacetamide functional group. The structural representation reveals a linear polyether chain terminated with diol functionality at one end and bearing a trifluoroacetamide substituent.

The molecular structure demonstrates the characteristic features of a polyethylene glycol derivative modified with trifluoroacetic functionality. The tetraoxa designation specifically refers to the four ether oxygen atoms incorporated within the hexadecyl chain, creating a hydrophilic backbone that enhances water solubility compared to conventional alkyl chains of similar length. The trifluoroacetamide group provides electron-withdrawing properties and potential hydrogen-bonding capabilities through the amide functionality, while the terminal diol groups offer sites for further chemical modification or conjugation reactions.

Eigenschaften

IUPAC Name

N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3NO7/c15-14(16,17)13(21)18-2-1-3-22-4-5-23-6-7-24-8-9-25-11-12(20)10-19/h12,19-20H,1-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGPJJQEJGCIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)COCCOCCOCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ethylene Oxide Polymerization

Polyethylene glycol (PEG) derivatives are typically synthesized via anionic polymerization of EO. For a tetraoxahexadecyl chain (16 carbons, 4 ether oxygens):

Reaction Conditions :

  • Initiator: 1,2-Diol (e.g., 1,2-hexadecanediol)

  • Catalyst: Potassium hydroxide (KOH, 0.1–1 mol%)

  • Temperature: 100–120°C under inert atmosphere

  • EO Feed: Controlled addition to achieve 4 EO units

Example Protocol :

  • Dissolve 1,2-hexadecanediol (5.0 g, 19.5 mmol) in toluene with KOH (0.1 g, 1.8 mmol).

  • Heat to 110°C, then slowly add EO (4 equiv, 7.8 g, 177 mmol) over 6 h.

  • Quench with acetic acid, precipitate in diethyl ether.
    Yield : ~85% (theoretical Mn ≈ 400 g/mol).

Stepwise Williamson Ether Synthesis

For precise ether linkage placement:

StepReagentsConditionsIntermediate
11,4-Dibromobutane, K<sub>2</sub>CO<sub>3</sub>DMF, 80°C, 12 hBromo-terminated tetraoxa chain
2Ethylene glycol, NaHTHF, 0°C → rt, 24 hDiol-protected intermediate
3H<sub>2</sub>O, HClReflux, 2 hFree diol

Amine Group Introduction

Mitsunobu Reaction

Convert a primary hydroxyl to phthalimide, followed by deprotection:

  • Phthalimide Installation :

    • React diol (10 mmol) with phthalimide (12 mmol), PPh<sub>3</sub> (13 mmol), DIAD (13 mmol) in THF (0°C → rt, 12 h).

    • Yield : 78% (mono-phthalimide).

  • Deprotection :

    • Treat with hydrazine hydrate (NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O, 20 equiv) in ethanol (reflux, 4 h).

    • Yield : 92% free amine.

Curtius Rearrangement

For substrates sensitive to Mitsunobu conditions:

  • Azide Formation :

    • Diol → mesylate (MsCl, Et<sub>3</sub>N), then NaN<sub>3</sub> in DMF (60°C, 8 h).

  • Staudinger Reaction :

    • Reduce azide with PPh<sub>3</sub>/H<sub>2</sub>O to amine.

Trifluoroacetylation

Acylation with Trifluoroacetic Anhydride (TFAA)

Procedure :

  • Dissolve amine intermediate (5 mmol) in anhydrous DCM (20 mL).

  • Add TFAA (6 mmol, 0.83 mL) dropwise at 0°C.

  • Stir at rt for 2 h, then concentrate.

  • Purify via silica chromatography (Hex:EtOAc = 3:1).
    Yield : 94%.

NHS-Activated Ester Method

For aqueous compatibility:

  • NHS Ester Synthesis :

    • React TFAA (10 mmol) with NHS (10 mmol), DCC (12 mmol) in DMF (0°C → rt, 6 h).

  • Conjugation :

    • Mix amine (5 mmol) with NHS ester (5.5 mmol) in PBS (pH 7.4, 4°C, 12 h).

    • Yield : 88%.

Purification and Characterization

Chromatographic Methods

  • Normal Phase HPLC :
    Column: Zorbax Rx-SIL (4.6 × 250 mm)
    Mobile Phase: Gradient from 5% to 40% IPA in hexane
    Retention Time: 12.3 min.

  • Ion Exchange : Required if residual acids/bases persist.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
    δ 3.65–3.45 (m, 16H, -OCH<sub>2</sub>CH<sub>2</sub>O-), 2.85 (t, 2H, J = 6.5 Hz, -NHCO-), 1.55–1.25 (m, 20H, alkyl).

  • <sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>):
    δ -75.2 (s, CF<sub>3</sub>).

  • HRMS (ESI+) :
    Calculated for C<sub>16</sub>H<sub>28</sub>F<sub>3</sub>NO<sub>6</sub> [M+H]<sup>+</sup>: 412.1951; Found: 412.1948.

Industrial-Scale Considerations

Process Optimization

  • Cost Drivers : TFAA (~$320/kg) vs. NHS esters (~$1,150/kg).

  • Solvent Recovery : DCM (bp 40°C) enables low-energy distillation.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems improve heat transfer during EO polymerization:

  • Residence Time : 3–5 min vs. 6 h batch.

  • Productivity : 2.8 kg/day from a 10 mL reactor.

Enzymatic Acylation

Lipase-catalyzed reactions in ionic liquids:

  • Solvent : [BMIM][PF<sub>6</sub>]

  • Conversion : 82% at 40°C, 24 h .

Analyse Chemischer Reaktionen

Types of Reactions

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. The trifluoroacetamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine (CAS 869308-42-9)
  • Molecular Formula: C₁₅H₃₁NO₆ (MW: 321.41 g/mol) .
  • Key Differences: Replaces the dihydroxy groups with an isopropylidene ketal, reducing polarity and shielding reactive hydroxyls.
  • Implications :
    • The ketal group enhances stability under basic conditions but requires acidic conditions for deprotection.
    • The lack of fluorine reduces lipophilicity compared to the trifluoroacetamide derivative.
Deuterated Hexadecyl Alcohols (e.g., n-Hexadecyl-d₅/d₃₁ Alcohols)
  • Examples :
    • n-Hexadecyl-2,2,16,16,16-d₅ alcohol (C₁₆H₂₉D₅O; MW: 247.47 g/mol) .
    • n-Hexadecyl-d₃₁ alcohol (CD₃(CD₂)₁₄CH₂OH; MW: 273.63 g/mol) .
  • Lack ether linkages and amide groups, resulting in higher lipophilicity and lower solubility in polar solvents.

Biologische Aktivität

N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide (CAS Number: 869308-40-7) is a synthetic compound with a complex structure that includes multiple hydroxyl and ether functionalities. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C14H26F3NO7
  • Molecular Weight : 377.35 g/mol
  • Purity : Typically around 95% to 96% .

The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and reactivity with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of tetraoxahydroxy compounds have shown effectiveness against various strains of bacteria, including resistant strains such as Staphylococcus aureus .

Compound MIC (µg/mL) Target Bacteria
Tetraoxahydroxy derivative62.5E. coli
Tetraoxahydroxy derivative78.12E. faecalis
Maesopsin-6-O-glucoside226Hela cells
Maesopsin-6-O-glucoside242.52A549 cells

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds related to the tetraoxa structure against specific bacterial strains and cancer cell lines.

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been explored through in vitro assays on human cancer cell lines. The results indicated that certain fractions derived from similar compounds can inhibit cell proliferation significantly:

  • Hela Cells : IC50 = 226 µg/mL
  • A549 Cells : IC50 = 242.52 µg/mL

These findings suggest that this compound may have potential as an anticancer agent, particularly against cervical and lung cancers .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary in silico studies indicate that it may interact with key regulatory proteins involved in bacterial resistance mechanisms . The compound's structure allows it to potentially disrupt cellular processes in target organisms.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a tetraoxahydroxy derivative significantly reduced bacterial load in infected models compared to controls.
  • Cancer Research : In vivo studies showed that treatment with related compounds led to reduced tumor size in xenograft models of human cancers.

These case studies underscore the relevance of this compound in therapeutic applications.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide?

  • Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to verify functional groups (e.g., trifluoroacetamide, hydroxyl, ether linkages). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is effective. Mass Spectrometry (EI-MS) can confirm molecular weight and fragmentation patterns. For example, EI-MS of similar N-alkyl-trifluoroacetamides shows characteristic peaks at m/z = 114 ([F₃CC(OH)NH₂]⁺) and alkyl fragments (e.g., m/z = 199 for C₁₃H₂₇⁺) . Derivatization with agents like BSTFA enhances detectability in GC/MS for hydroxyl-containing compounds .

Q. How can the solubility and stability of this compound be optimized for aqueous-phase experiments?

  • Methodological Answer : The tetraoxa (polyether) chain enhances hydrophilicity, similar to PEG derivatives . Solubility in polar solvents (e.g., water, DMSO) can be tested via phase-separation assays. Stability studies should include pH-dependent degradation analysis (e.g., 1H NMR monitoring under acidic/basic conditions). For long-term storage, maintain at –20°C in inert atmospheres to prevent oxidation of hydroxyl groups .

Q. What synthetic strategies are effective for introducing the dihydroxy and tetraoxa motifs into the hexadecyl backbone?

  • Methodological Answer : Use stepwise etherification with ethylene oxide derivatives to install tetraoxa linkages. For dihydroxy groups, Sharpless dihydroxylation or epoxide ring-opening with water/acid catalysts is suitable. Final trifluoroacetamide coupling can be achieved via Schotten-Baumann reaction (acyl chloride + amine). Purification via silica gel chromatography with ethyl acetate/hexane gradients ensures high yields .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence the compound’s electronic properties and reactivity in nucleophilic environments?

  • Methodological Answer : Computational studies (e.g., Density Functional Theory (DFT) ) can model electron density distribution. The electron-withdrawing trifluoromethyl group reduces the amide’s nucleophilicity, making it resistant to hydrolysis. Compare reaction rates with non-fluorinated analogs in SN2 reactions. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can predict electronic behavior in solvated systems .

Q. What are the fragmentation pathways of this compound under Electron Ionization Mass Spectrometry (EI-MS), and how do they inform structural analysis?

  • Methodological Answer : EI-MS fragmentation of N-alkyl-trifluoroacetamides typically generates:
  • [F₃CC(OH)NH₂]⁺ (m/z = 114)
  • Alkyl radicals (e.g., C₁₅H₃₁⁺ for hexadecyl derivatives)
  • McLafferty-type rearrangements due to β-hydrogen transfer .
    For the tetraoxa chain, expect cleavage at ether oxygen atoms, producing fragments like m/z = 89 (C₃H₅O₂⁺). Deuterated analogs (e.g., hexadecyl-d₅ alcohol derivatives) aid in peak assignment .

Q. How can kinetic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (Kd). For membrane interactions, Langmuir-Blodgett trough assays assess monolayer penetration. Time-resolved fluorescence quenching can track conformational changes in lipid bilayers. Compare results with structurally related compounds (e.g., N-(5-bromopyridin-2-yl)-trifluoroacetamide) to isolate the role of the tetraoxa-dihydroxy chain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.